

Technical Support Center: Ac-Lys(Ac)-OH Mass Spectrometry Analysis

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Compound of Interest

Compound Name: AC-Lys(AC)-OH

CAS No.: 499-86-5

Cat. No.: B556374

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Topic: Troubleshooting Unexpected Mass Shifts in **Ac-Lys(Ac)-OH** Ticket ID: MS-TRBL-230-LYS Support Level: Tier 3 (Senior Application Scientist)

The Baseline: Theoretical vs. Observed

Before troubleshooting, we must establish the ground truth. **Ac-Lys(Ac)-OH** (

-diacetyl-L-lysine) is a small, polar molecule with a free carboxylic acid C-terminus. Its behavior in electrospray ionization (ESI) or MALDI is heavily influenced by solvent pH and cation contaminants.

Chemical Identity:

- Formula:
- Monoisotopic Mass (Neutral): 230.1266 Da
- Structure: Acetylated N-terminus, Acetylated Side-chain, Free C-terminus.

Reference Mass Table

Use this table to match your "unexpected" mass to a known phenomenon.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Diagnostic Workflow

The following decision tree models the logic a senior scientist uses to diagnose mass shifts.



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Figure 1: Decision tree for diagnosing mass spectral anomalies in small acetylated peptides.

Deep Dive: Root Cause & Resolution

Scenario A: The "Salt Spike" (Mass +22, +38)

Observation: You see dominant peaks at 253.11 (Na) or 269.09 (K) instead of 231.13.

Mechanism: Small polar molecules with carbonyl oxygens (like the two acetyl groups and the C-term acid in **Ac-Lys(Ac)-OH**) are "cation magnets." They coordinate with sodium ions leached from glassware or present in low-quality solvents [1][2]. Why it happens: In ESI, if the proton concentration is low or the peptide is acidic, Na⁺ outcompetes H⁺ for ionization.

Corrective Action:

- Switch to Plastic: Use certified LDPE containers. Glass leaches sodium over time.[1]
- Acidify: Ensure your mobile phase has at least 0.1% Formic Acid. The excess protons (H⁺) will displace the Na⁺.
- Desalt: If the signal persists, perform a solid-phase extraction (SPE) using a C18 tip.

Scenario B: The "Methanol Ghost" (Mass +14, +28)

Observation: You see a peak at 245.15 Da. Mechanism: Fisher Esterification. If you dissolve a peptide with a free carboxylic acid (C-term) in Methanol and let it sit (especially with an acid catalyst like Formic Acid), the methanol reacts with the acid to form a methyl ester (

) [3]. Corrective Action:

- Change Solvent: Dissolve the sample in Acetonitrile (ACN) or Water immediately before injection.
- Limit Time: If MeOH is required, analyze immediately. Do not store the sample in MeOH/Acid mixtures overnight.

Scenario C: The "Missing Acetyl" (Mass -42)

Observation: You see a peak at ~189 Da. Mechanism: This is likely not an MS artifact but a synthesis or degradation issue. It indicates the presence of Mono-acetyl-Lysine.[2]

- If synthesized via SPPS: The final acetylation step (capping) was incomplete.
- If biological sample: Deacetylase activity may have occurred. Corrective Action:

- Re-Synthesize/Purify: This is a purity issue. HPLC purification is required to separate the mono-acetylated impurity from the di-acetylated product.

Standardized Protocols

Protocol 1: "Clean-Slate" Sample Preparation

Use this protocol to rule out environmental contaminants.

Reagents:

- LC-MS Grade Water (freshly opened).
- LC-MS Grade Acetonitrile (ACN).
- Formic Acid (FA), high purity ampules.

Steps:

- Vessel Prep: Do not use glass vials washed in detergents (major source of Na⁺). Use virgin polypropylene microcentrifuge tubes.
- Solvent Mix: Prepare 50:50 Water:ACN with 0.1% FA.
 - Why: 50% organic ensures solubility of the hydrophobic acetyl groups; FA ensures protonation [M+H]⁺.
- Dilution: Dilute your peptide to ~10 μM (approx 2 μg/mL).
 - Why: High concentrations promote dimerization ([2M+H]⁺).
- Injection: Inject via direct infusion or LC column.
 - Note: If using LC, ensure the column is equilibrated; early eluting peaks often co-elute with salts.

Protocol 2: Adduct Removal (Ammonium Wash)

Use if Na⁺ peaks persist despite clean solvents.

- Add 10 mM Ammonium Acetate to your sample buffer.
- Mechanism: Ammonium () binds to the peptide but is volatile. In the MS source, it dissociates (gas leaves), leaving behind the proton (), effectively converting $[M+Na]^+$ signals back to $[M+H]^+$ [1].

Frequently Asked Questions (FAQ)

Q: Why is my main peak at 461 Da? A: You are seeing the protonated dimer $[2M+H]^+$. **Ac-Lys(Ac)-OH** has a free carboxylic acid which can hydrogen bond with another molecule's amine or amide groups in the gas phase. Dilute your sample by 10-fold; the dimer peak should decrease relative to the monomer [4].

Q: Can I use TFA (Trifluoroacetic acid) instead of Formic Acid? A: Avoid TFA for MS if possible. TFA causes "ion suppression" by pairing strongly with the positively charged peptide, masking the signal. If you must use TFA for chromatography, keep it below 0.05% or use a "TFA fix" solvent blend (Propionic acid/Isopropanol).

Q: I see a peak at 213 Da. Is my peptide degrading? A: Likely not. This is $[M+H - H_2O]^+$. It is a "source fragment" caused by high temperatures in the ESI source stripping a water molecule from the C-terminal acid. Lower your Source Temperature (e.g., from 350°C to 250°C) and Declustering Potential to see if it disappears.

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